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D-2,3-Diaminopropionic acid

Cat. No.: B1579148
M. Wt: 140.6
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Description

Significance of Non-Proteinogenic D-Amino Acids in Biological and Synthetic Systems

While L-amino acids are the primary building blocks of proteins in most living organisms, non-proteinogenic amino acids, including D-isomers, play crucial roles in a variety of biological and synthetic processes. cultivatorphytolab.comjpt.com Nature utilizes over 140 non-proteinogenic amino acids in proteins through post-translational modifications, and thousands more exist in nature or have been synthesized. wikipedia.org

Biological Roles:

Bacterial Cell Walls: D-amino acids, such as D-alanine and D-glutamate, are essential components of peptidoglycan in bacterial cell walls, providing resistance to most proteases that are designed to cleave L-amino acid linkages. wikipedia.orgtandfonline.com

Signaling Molecules: Some non-proteinogenic amino acids act as signaling molecules. For instance, gamma-aminobutyric acid (GABA) is an inhibitory neurotransmitter, and D-serine acts as a co-agonist at NMDA receptors in the mammalian brain. cultivatorphytolab.comthieme-connect.com

Defense Mechanisms: Certain plants and microorganisms produce non-proteinogenic amino acids as defense compounds or toxins. cultivatorphytolab.com They can also be found in peptide antibiotics, hormones, and neuropeptides. tandfonline.com

Synthetic Applications:

Peptide Stability: The incorporation of D-amino acids into synthetic peptides significantly enhances their stability and resistance to enzymatic degradation by proteases. jpt.comnih.gov This is a critical advantage in the development of peptide-based therapeutics, as it can prolong their half-life and bioavailability. jpt.commdpi.com

Drug Development: The unique stereochemistry of D-amino acids is strategically used in drug design to create peptides with improved pharmacokinetic properties and selective toxicity against target cells, such as cancer cells. nih.govmdpi.com

Biomaterials: Non-proteinogenic amino acids are used to create novel biomaterials, such as hydrogels for drug delivery systems. chemimpex.com

Historical and Contemporary Perspectives on Diaminopropionic Acid Isomers

Diaminopropionic acid (DAP) exists as several isomers, with 2,3-diaminopropionic acid and its L- and D-enantiomers being of significant interest. The L-isomer, L-2,3-diaminopropionic acid (L-DAP), is a known non-proteinogenic amino acid produced by various plants and bacteria. mdpi.com It is a precursor to certain antibiotics and siderophores, which are iron-chelating compounds. nih.govresearchgate.net A derivative of L-DAP, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), was identified in the seeds of the grass pea Lathyrus sativus in 1964 and has been studied for its neuroexcitatory properties. capes.gov.brresearchgate.net

Contemporary research has increasingly focused on the unique properties and applications of the D-isomer, D-2,3-diaminopropionic acid. Unlike its L-counterpart, D-DAP offers the inherent resistance to proteolysis characteristic of D-amino acids, making it a valuable building block in medicinal chemistry and biotechnology. nih.govchemimpex.com Its structure, with two amino groups, provides unique opportunities for chemical modifications and cross-linking in the synthesis of complex molecules.

Properties of Diaminopropionic Acid Isomers
PropertyL-2,3-Diaminopropionic AcidThis compound
Molecular FormulaC₃H₈N₂O₂ nih.gov
Molar Mass104.11 g/mol nih.gov
Common SourcesProduced by various plants and bacteria. mdpi.com Found in certain antibiotics and siderophores. researchgate.netPrimarily synthetic, used as a building block in chemical synthesis. chemimpex.com
Key Biological/Synthetic RolePrecursor to natural products like albizziine and bleomycins. mdpi.comEnhances peptide stability and resistance to enzymatic degradation in synthetic peptides. jpt.comnih.gov

Scope and Research Trajectories for this compound Studies

The unique characteristics of this compound have positioned it as a compound of growing interest in several research areas. Current and future research trajectories are focused on exploiting its structure for novel applications.

Current Research Focus:

Peptide Synthesis and Drug Design: D-DAP is extensively used as a building block in solid-phase peptide synthesis. chemimpex.com The presence of orthogonally protected amino groups (e.g., with Boc and Fmoc) allows for selective chemical reactions, facilitating the construction of complex peptides and peptidomimetics with enhanced therapeutic potential. chemimpex.comchemimpex.com

pH-Sensitive Systems: Peptides rich in diaminopropionic acid have been shown to exhibit pH-responsive behavior. nih.gov The pKa of the β-amino group of DAP within a peptide is sensitive to pH changes that occur during endosomal acidification, a property that is being explored to create more effective vectors for gene delivery. nih.gov

Bioconjugation and Material Science: The two amino groups of D-DAP make it a valuable tool for bioconjugation, where it can be used to link biomolecules to other molecules or surfaces. chemimpex.com This is applied in creating targeted drug delivery systems and functional biomaterials. chemimpex.com

Enzyme Mechanism Studies: Researchers have developed strategies to incorporate D-DAP into recombinant proteins by expanding the genetic code. nih.gov Replacing catalytic cysteine or serine residues with DAP allows for the trapping of acyl-enzyme intermediates, providing valuable insights into enzyme mechanisms. nih.gov

Future Research Directions:

Properties

Molecular Weight

140.6

Origin of Product

United States

Advanced Synthetic Methodologies for D 2,3 Diaminopropionic Acid and Its Derivatives

Stereoselective and Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like D-2,3-diaminopropionic acid. Several strategies have been employed to achieve high levels of stereoselectivity and enantioselectivity, including asymmetric catalysis, chiral pool approaches, and stereocontrolled reductive amination.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral compounds from prochiral substrates. One notable example in the context of α,β-diaminopropanoic acid derivatives is the use of Rh-DuPhos-catalyzed asymmetric hydrogenation. This method has been successfully applied to the hydrogenation of α,β-diamidoacrylates, providing a highly efficient and enantioselective route to the corresponding chiral α,β-diaminopropanoic acid derivatives. nih.gov

Mechanistic studies of this reaction, using isotopically enriched enamide complexes and NMR spectroscopy, have revealed that the olefin and the α-amide carbonyl group of the substrate bind to the rhodium catalyst. nih.gov This coordination is crucial for achieving high enantioselectivity. The electronic and steric properties of the β-N-acyl group can be varied without significantly impacting the outcome, whereas even small modifications to the α-N-acyl group can have a substantial effect on the hydrogenation yields. nih.gov

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. wikipedia.org D-serine is a commonly utilized precursor in the synthesis of this compound derivatives, as its inherent chirality can be transferred to the target molecule, preserving the desired stereochemistry. nih.govmdpi.com

A common strategy involves the conversion of D-serine into a suitable aldehyde derivative, which then undergoes further transformations to introduce the second amino group. For instance, Nα-Fmoc-O-tert-butyl-D-serine can be converted to the corresponding aldehyde. nih.gov This aldehyde serves as a key intermediate for subsequent stereocontrolled reactions. The use of D-serine as the starting material ensures the correct stereochemistry at the α-carbon of the resulting diaminopropionic acid derivative. nih.gov

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.org In the context of this compound synthesis, this reaction can be employed to introduce the β-amino group with stereocontrol.

A synthetic strategy has been developed that utilizes a protected D-serine aldehyde derivative as the starting material. nih.gov This aldehyde undergoes reductive amination with various primary amines and sulfonamides, a process that can be assisted by a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄). nih.govmdpi.com The choice of the amine or sulfonamide allows for the introduction of different protecting groups on the β-nitrogen. The chirality of the α-carbon from the starting D-serine is preserved throughout this synthetic sequence. nih.govmdpi.com The resulting 2,3-diaminopropanols can then be oxidized to afford the desired orthogonally protected this compound derivatives. nih.gov

Reductive Amination of D-Serine Aldehyde Derivative
Starting Material Protected D-Serine Aldehyde
Reagents Primary amine or sulfonamide, Reducing agent (e.g., NaBH₃CN), Lewis acid (e.g., Ti(OiPr)₄)
Intermediate Protected 2,3-diaminopropanol
Final Step Oxidation of the alcohol to a carboxylic acid
Key Advantage Preservation of stereochemistry from the D-serine precursor.

Functional Group Protection Strategies for this compound

Orthogonal protecting groups are essential for the selective deprotection of one functional group in the presence of others. ub.edu In the synthesis of this compound derivatives, a combination of different protecting groups is often employed to mask the α-amino, β-amino, and carboxylic acid functionalities. Common protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). nih.govacs.org

An efficient synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid has been reported, starting from commercially available N(α)-Boc-Asp(OBn)-OH. acs.orgnih.govorganic-chemistry.org This approach utilizes a Curtius rearrangement to introduce the β-nitrogen. acs.orgnih.govorganic-chemistry.org The success of this rearrangement is highly dependent on the proper protection of the α-nitrogen. acs.orgnih.govorganic-chemistry.org

Another strategy involves pairing the base-labile Fmoc group with the acid-labile Boc group or the p-toluenesulfonyl (Ts) group. nih.gov This allows for the selective removal of either protecting group under different reaction conditions, facilitating subsequent synthetic manipulations. For example, an Nα-Fmoc group can be paired with an Nβ-Boc or Nβ-Ts group. nih.govresearchgate.net

Common Orthogonal Protecting Groups for D-Dpr
Protecting Group Abbreviation
tert-ButyloxycarbonylBoc
BenzyloxycarbonylCbz
9-FluorenylmethyloxycarbonylFmoc
p-ToluenesulfonylTs

The choice of protecting groups can significantly influence the efficiency and selectivity of a synthetic route. For instance, in the synthesis of this compound via a Hoffman rearrangement, Cbz-protected asparagine gives significantly higher yields compared to Boc-protected asparagine. acs.org The acidic conditions generated during the reaction can inadvertently remove the Boc group, leading to lower yields. acs.org Fmoc-protected asparagine was found to have poor solubility under the reaction conditions, preventing the rearrangement from occurring. acs.org

In another example, the proper protection of the α-amino group is crucial for the success of the Curtius rearrangement in the synthesis of orthogonally protected this compound. acs.orgnih.govorganic-chemistry.org This highlights the importance of selecting protecting groups that are stable to the reaction conditions of subsequent steps. The strategic use of orthogonal protecting groups not only allows for selective transformations but also maximizes the yield of the desired product by preventing unwanted side reactions. springernature.comresearchgate.net

Total Synthesis Approaches to Complex this compound-Containing Structures

This compound (D-Dap) is a non-proteinogenic amino acid that serves as a crucial building block in a variety of biologically active natural products, particularly in the tuberactinomycin (B576502) family of antibiotics, which includes compounds like viomycin (B1663724) and capreomycin (B601254). frontiersin.orgnih.govnih.gov These cyclic peptide antibiotics are notable for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govasm.org The total synthesis of these complex molecules presents significant challenges, with the stereoselective incorporation of D-Dap and other unusual amino acids being a key hurdle.

The biosynthesis of tuberactinomycins like viomycin provides a blueprint for synthetic strategies. In nature, these peptides are assembled by non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net The biosynthetic gene cluster for viomycin, found in Streptomyces sp. strain ATCC 11861, contains the necessary enzymes for producing the non-proteinogenic amino acid precursors, including L-2,3-diaminopropionate. nih.gov While the natural product contains the L-enantiomer, synthetic approaches often target both L- and D-configurations. The assembly of the cyclic pentapeptide core involves the condensation of amino acid residues, including 2,3-diaminopropionate, L-serine, L-capreomycidine, and β-ureidodehydroalanine. frontiersin.orgnih.gov

Synthetic strategies for molecules containing the 2,3-diaminopropionic acid scaffold often begin with readily available chiral precursors. For instance, a common approach starts from amino acids like serine or aspartic acid. One reported synthesis of orthogonally protected L-2,3-diaminopropanoic acid (L-Dap) derivatives starts from D-serine. nih.govmdpi.com This method involves the preparation of 2,3-diaminopropanols through the reductive amination of an aldehyde derived from Nα-Fmoc-O-tert-butyl-d-serine. nih.govmdpi.com The chirality of the starting D-serine is preserved throughout the synthesis. nih.govmdpi.com Another efficient synthesis of a protected 2,3-diaminopropionic acid utilizes a Curtius rearrangement of a protected aspartic acid derivative to introduce the β-nitrogen. acs.orgorganic-chemistry.org

In the context of capreomycin synthesis, the conversion of an asparagine residue to a diaminopropanoic acid residue has been achieved through a Hofmann rearrangement. mountainscholar.org The total synthesis of capreomycin IB has been accomplished featuring key steps such as an aluminum enolate-aldimine reaction with a chiral glycinate (B8599266) to set the stereocenters of the (2S,3R)-capreomycidine residue. mountainscholar.org

The table below summarizes key complex natural products containing 2,3-diaminopropionic acid and the synthetic strategies employed.

Complex MoleculeClassKey Synthetic Strategy for D-Dap MoietyPrecursor
ViomycinTuberactinomycin AntibioticBiosynthesis via Non-Ribosomal Peptide Synthetase (NRPS) assembly. nih.govnih.gov Synthetic approaches often mimic this by sequential peptide coupling.L-2,3-diaminopropionate (in biosynthesis) nih.gov
CapreomycinTuberactinomycin AntibioticIncorporation of L-2,3-diaminopropionic acid during NRPS-mediated assembly. nih.gov Synthetic routes include Hofmann rearrangement of asparagine. mountainscholar.orgL-serine, L-alanine, L-2,3-diaminopropionic acid (in biosynthesis) acs.org
BleomycinsGlycopeptide Antitumor AntibioticFeatures an L-Dap amide scaffold at the N-terminus. nih.gov Syntheses utilize protected L-Dap derivatives. nih.govProtected L-Dap derivatives nih.gov
Zwittermicin AAminopolyol AntibioticContains a 2,3-diaminopropionic acid residue. wikipedia.org Asymmetric synthesis approaches have been proposed to establish the configuration. wikipedia.orgNot specified in provided context.

Green Chemistry Principles in this compound Synthesis

The synthesis of chiral amines and non-proteinogenic amino acids like this compound is increasingly being guided by the principles of green chemistry to reduce environmental impact and improve sustainability. mdpi.comunife.it Traditional chemical syntheses often require harsh conditions, stoichiometric reagents, and extensive use of protecting groups, leading to significant waste generation. nih.govresearchgate.net In contrast, modern biocatalytic and chemo-enzymatic methods offer highly selective and efficient alternatives under mild, aqueous conditions. researchgate.netnih.gov

Biocatalysis, utilizing enzymes as catalysts, is a cornerstone of green chemistry in pharmaceutical synthesis. mdpi.comnih.gov For the synthesis of chiral amines, several classes of enzymes have been engineered and optimized, including transaminases, amine dehydrogenases, oxidases, and imine reductases. nih.govresearchgate.netnih.govoup.comresearchgate.net These enzymes exhibit high chemo-, regio-, and stereoselectivity, which is crucial for producing enantiomerically pure compounds like D-Dap. nih.govresearchgate.net

Key Enzymatic Approaches:

Transaminases (TAs): Amine transaminases catalyze the transfer of an amino group from a donor substrate to a prochiral ketone or aldehyde acceptor, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govoup.com Their high stereoselectivity makes them ideal for chiral amine synthesis. nih.govoup.com Protein engineering has expanded the substrate scope of wild-type transaminases, enabling them to accept bulkier substrates relevant to pharmaceutical intermediates. nih.gov

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones or aldehydes to produce chiral amines, using ammonia (B1221849) as the amino donor and NAD(P)H as a cofactor. researchgate.netnih.gov Enzyme engineering has been successfully employed to develop AmDHs with altered substrate specificity, allowing them to convert ketones instead of their native α-keto acid substrates with excellent stereoselectivity. nih.gov

Imine Reductases (IREDs): IREDs are valuable for the asymmetric synthesis of secondary and tertiary amines. researchgate.net They have been applied in the manufacturing of key pharmaceutical intermediates. mdpi.com

Amine Oxidases: These enzymes catalyze the oxidative deamination of amines to imines. nih.gov When coupled with a non-selective chemical reducing agent, they can be used for the deracemization of racemic amines. nih.gov Directed evolution has been used to engineer these enzymes for broader substrate acceptance. nih.gov

The biosynthesis of L-2,3-diaminopropionic acid in organisms like Staphylococcus aureus provides a natural example of an efficient enzymatic pathway. The enzymes SbnA and SbnB work in concert to produce L-Dap from O-phospho-L-serine and L-glutamate. researchgate.netnih.gov SbnA, a PLP-dependent enzyme, catalyzes the condensation to form an intermediate, which is then oxidatively hydrolyzed by the NAD+-dependent SbnB to yield L-Dap. researchgate.netnih.gov Exploring and engineering such natural pathways can lead to sustainable production methods.

The table below outlines various green chemistry approaches applicable to the synthesis of this compound and related chiral amines.

Green Chemistry ApproachDescriptionKey AdvantagesExample Enzyme Class/Method
BiocatalysisUse of enzymes to catalyze chemical reactions. nih.govnih.govHigh selectivity (chemo-, regio-, stereo-), mild reaction conditions (aqueous, ambient temp/pressure), reduced waste, biodegradable catalysts. researchgate.netnih.govTransaminases, Amine Dehydrogenases, Imine Reductases, Amine Oxidases. nih.govresearchgate.net
Enzyme EngineeringModification of enzyme structure through techniques like directed evolution and computational redesign to improve activity, stability, and substrate scope. nih.govnih.govEnables synthesis of novel compounds, improves process efficiency, broadens applicability of biocatalysis. researchgate.netnih.govEngineering of MAO-N for bulkier substrates; modification of AmDHs to accept ketones. nih.gov
Chemo-enzymatic SynthesisA multi-step process combining chemical and enzymatic reactions to leverage the advantages of both. oup.comCan create complex molecules not accessible by purely enzymatic routes; improves overall process efficiency. oup.comAldol (B89426) condensation-reduction followed by enzymatic transamination to produce chiral amines from biomass-derived compounds. oup.com
Use of Renewable FeedstocksUtilizing starting materials derived from renewable sources, such as biomass. mdpi.comReduces reliance on fossil fuels, improves sustainability. mdpi.comDirect modification of proteinogenic amino acids to synthesize non-proteinogenic amino acids. mdpi.com

Chemical Reactivity and Mechanistic Investigations of D 2,3 Diaminopropionic Acid

Amidation and Peptide Coupling Reactions Involving D-2,3-Diaminopropionic Acid

This compound (D-Dap) is a non-proteinogenic amino acid that serves as a versatile building block in peptide synthesis. Its structure, featuring two distinct primary amino groups (α and β) and a carboxylic acid, necessitates a strategic approach to achieve selective amidation and peptide bond formation. The differential reactivity of the α- and β-amino groups allows for the synthesis of unique peptide architectures, including branched, cyclic, and N-terminally modified peptides.

The successful incorporation of D-Dap into a peptide sequence hinges on the use of an orthogonal protecting group strategy. This involves masking the two amino groups and the carboxylic acid with protecting groups that can be removed under different chemical conditions, allowing for selective deprotection and reaction at a specific site. For instance, the α-amino group is commonly protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group can be protected with an acid-labile group like tert-butoxycarbonyl (Boc) or a group removable by other specific reagents, such as allyloxycarbonyl (Alloc) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). wikipedia.orgwikipedia.org This orthogonal protection scheme enables the selective elongation of the peptide chain from the α-amino group via standard solid-phase peptide synthesis (SPPS) protocols. Subsequently, the β-amino group can be deprotected on-resin to allow for side-chain modification, such as acylation, alkylation, or the attachment of another peptide chain to form branched structures. wikipedia.org

The formation of the peptide bond itself is achieved using a variety of coupling reagents that activate the carboxylic acid group of the incoming amino acid, facilitating nucleophilic attack by the free amino group of the resin-bound D-Dap (or the growing peptide chain). The choice of coupling reagent is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization at the chiral center of the activated amino acid. mdpi.com Common classes of coupling reagents used in conjunction with D-Dap derivatives include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective activators. mdpi.com They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. To suppress racemization and reduce other side reactions, carbodiimide (B86325) activation is almost always performed in the presence of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). mdpi.com

Phosphonium Salts : Reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) provide rapid and efficient coupling with a low risk of racemization. mdpi.com

Aminium/Uronium Salts : Reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) are highly effective and widely used in SPPS. mdpi.commdpi.com They react with the carboxylic acid to form an activated OBt or OAt ester, which then efficiently acylates the amino group. These reactions are typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mdpi.com

Protecting Group Strategyα-Amino Groupβ-Amino GroupCarboxyl GroupCoupling Reagent ClassExample ReagentsAdditive
Fmoc/Boc FmocBocEster (e.g., Methyl, t-Butyl)Aminium/UroniumHBTU, HATUDIPEA
Fmoc/Alloc FmocAllocEsterPhosphoniumPyBOPDIPEA
Boc/Cbz BocCbzEsterCarbodiimideDICHOBt, Oxyma

Research has demonstrated the multipin solid-phase synthesis of acyl-D-Dap oligomers using an N-α-Fmoc-N-β-Alloc-D-Dap scaffold, showcasing the utility of this approach for rapidly preparing diverse molecular libraries. wikipedia.org The Alloc group is selectively removed using a palladium catalyst, freeing the β-amino group for acylation with various carboxylic acids, while the Fmoc group remains intact for subsequent peptide chain elongation. wikipedia.org

Cyclization and Ring-Formation Reactions of this compound Derivatives

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic structures. The vicinal (1,2-) relationship of its two amino groups and the presence of a carboxylic acid enable a range of intramolecular cyclization reactions to form stable ring systems, most notably piperazinones and diketopiperazines.

Piperazinone and Piperazine (B1678402) Ring Formation: The 1,2-diamine motif within the D-Dap structure is a key synthon for building six-membered piperazine or piperazinone rings. A common strategy involves reacting a suitably protected D-Dap derivative with a two-carbon electrophile, which can cyclize with the two amino groups. For example, enantiopure 3-substituted piperazine-2-acetic acid esters can be synthesized from amino acids by first converting them into chiral 1,2-diamines, which are structural analogs of D-Dap. nih.gov The key step is an annulation reaction where the diamine undergoes cyclization to form the piperazine ring. nih.gov Similarly, intramolecular cyclization between the β-amino group and an activated α-carboxyl group of a D-Dap residue can lead to the formation of a six-membered piperazin-2-one (B30754) ring.

Diketopiperazine (DKP) Formation: Diketopiperazines (DKPs) are six-membered rings containing two amide bonds, formally cyclic dipeptides. wikipedia.org They are a well-known class of biologically active compounds. nih.gov this compound can participate in DKP formation through its α-amino acid functionality. The most common route to DKPs is the head-to-tail cyclization of a dipeptide. daneshyari.com If a peptide chain is assembled with a D-Dap derivative at the N-terminus, followed by a second amino acid, the resulting dipeptide can undergo intramolecular cyclization. This reaction is particularly facile when the second residue is proline. nih.gov The reaction is typically promoted by heating or by treatment with a base (e.g., DIPEA) or acid, which catalyzes the intramolecular aminolysis of the ester linkage (in the case of a dipeptide ester) or peptide bond, releasing the cyclic DKP. daneshyari.comgoogle.com

In the context of solid-phase peptide synthesis, DKP formation can occur as an undesired side reaction, leading to cleavage of the dipeptide from the resin. nih.gov This is especially prevalent for dipeptide sequences at the N-terminus of the growing peptide chain. However, this same cyclative cleavage strategy can be harnessed for the efficient synthesis of DKP libraries, as the cyclic product is released from the support in high purity. nih.gov The β-amino group of the D-Dap residue in such a DKP structure remains available for further functionalization, providing a scaffold for creating diverse chemical entities.

PrecursorReaction TypeResulting HeterocycleKey Features
D-Dap derivativeIntramolecular amidationPiperazin-2-oneCyclization between β-NH₂ and α-COOH.
D-Dap-Xaa dipeptideIntramolecular aminolysis2,5-Diketopiperazine (DKP)Head-to-tail cyclization of the dipeptide backbone.
Protected D-DapAnnulation with a C2 electrophileSubstituted PiperazineFormation of a six-membered ring from the 1,2-diamine motif.

Stereochemical Outcomes and Diastereoselective Control in Reactions of this compound

The (R)-configuration of the stereocenter at the α-carbon (C-2) of this compound is a defining structural feature that plays a critical role in directing the stereochemical outcome of its chemical transformations. As a chiral building block, D-Dap enables the synthesis of enantiomerically pure complex molecules, provided that the reaction conditions are controlled to either preserve the existing stereocenter or use its influence to create new ones with high diastereoselectivity.

The synthesis of orthogonally protected D-Dap derivatives often starts from other chiral precursors, such as D-serine. In these multi-step syntheses, it is crucial that each reaction proceeds with high stereochemical fidelity to preserve the chirality of the starting material. mdpi.com For example, a synthetic route to protected L-Dap methyl esters from D-serine demonstrates that the chirality of the carbon atom is preserved throughout all synthetic steps, including reduction, reductive amination, and oxidation. nih.gov This principle of chirality preservation is fundamental to its use in asymmetric synthesis.

When D-Dap derivatives undergo reactions that generate a new stereocenter, the resident chiral center at C-2 can exert significant stereocontrol. This phenomenon, known as asymmetric induction, arises from steric and electronic interactions that favor the approach of reagents from one face of the molecule over the other. researchgate.net For instance, in an alkylation or addition reaction at the C-3 position, the substituent at C-2 will direct the incoming group to the less hindered face, leading to a preferential formation of one diastereomer over the other. The level of diastereoselectivity depends on several factors, including the size of the substituents, the reaction temperature, and the nature of the solvent and reagents. researchgate.net

High diastereoselectivity is often achieved in conformationally restricted systems, such as cyclic transition states. researchgate.net Reactions involving chelation control, where a metal ion coordinates to multiple functional groups within the D-Dap derivative (e.g., the carboxylate and an amino group), can lock the molecule into a rigid conformation. This pre-organization of the substrate enhances the facial bias and can lead to very high levels of diastereoselective control.

Furthermore, enzymatic reactions involving D-Dap analogs have been shown to proceed with high diastereoselectivity. In vitro assays with a non-ribosomal peptide synthetase (NRPS), an enzyme involved in the biosynthesis of certain natural products, demonstrated a high degree of stereochemical discrimination when presented with various synthetic C3-substituted 2,3-diaminopropionates. rsc.org This highlights the ability of biological systems to recognize and process the specific stereochemistry of D-Dap and its derivatives. In some complex chemical systems, it has been observed that the placement of a coordinating functional group, such as an ether oxygen, at a remote position can unexpectedly reverse the diastereoselectivity of a reaction, highlighting the subtle interplay of factors that can control stereochemical outcomes. nih.gov

Acid-Base Chemistry and Protonation State Studies of this compound in Solution

The acid-base properties of this compound are governed by its three ionizable groups: the carboxylic acid, the α-amino group, and the β-amino group. Each group has a distinct dissociation constant (pKa), which determines the molecule's net charge and reactivity at a given pH. Understanding the protonation states of D-Dap in solution is crucial for its application in biochemistry and materials science, particularly in the design of pH-responsive peptides and drug delivery systems.

In aqueous solution, D-Dap exists as a mixture of protonated species. The macroscopic pKa values for the racemic DL-form have been determined and provide a clear picture of its acid-base behavior.

pKa ValueIonizing GroupCharge Transition
pK₁ = 1.33 Carboxylic Acid (-COOH)+2 → +1
pK₂ = 6.67 β-Amino Group (-NH₃⁺)+1 → 0 (Zwitterion)
pK₃ = 9.62 α-Amino Group (-NH₃⁺)0 → -1

Data reported for 2,3-diaminopropionic acid at 25°C. whiterose.ac.uk

At very low pH (e.g., pH < 1), all three groups are fully protonated, giving the molecule a net charge of +2. As the pH increases, the carboxylic acid is the first group to deprotonate (pK₁ ≈ 1.33), resulting in a species with a net charge of +1. The next deprotonation event occurs at the β-amino group (pK₂ ≈ 6.67), which is notably more acidic than the α-amino group. whiterose.ac.uk This deprotonation yields the neutral zwitterionic form of the molecule. Finally, at higher pH, the α-amino group deprotonates (pK₃ ≈ 9.62) to give a species with a net charge of -1. whiterose.ac.uk

A significant and functionally important finding is that the pKa of the β-amino group is substantially lowered when D-Dap is incorporated into a peptide chain. Studies have shown this pKa value drops to approximately 6.3. This pKa shift makes the β-amino group sensitive to the pH changes that occur during endosomal acidification in cells (from pH ~7.4 in the cytosol to pH 5-6 in the endosome). The lowered pKa is attributed to the electron-withdrawing inductive effect of the adjacent peptide bonds, as well as contributions from the local microenvironment created by the peptide's conformation.

This pH-sensitivity has been exploited to design peptides whose structure and function can be tuned by pH. Research has shown that the pH response of Dap-rich peptides can be manipulated by altering the number of Dap residues. In one study, increasing the number of Dap residues in a peptide sequence from four to six resulted in a drop of the conformational transition midpoint by approximately one pH unit (from ~6.6 to ~5.7). This effect is attributed to Coulombic repulsion between the positively charged β-ammonium groups, which favors the deprotonated state and thus lowers the effective pKa. This ability to tune the pH response makes D-Dap a valuable component for creating materials that can, for example, release a therapeutic cargo in the acidic environment of an endosome or a tumor.

Advanced Analytical and Spectroscopic Characterization Methodologies for D 2,3 Diaminopropionic Acid

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The determination of enantiomeric purity is critical for synthetic peptides and other chiral molecules, as the biological activity of enantiomers can differ significantly. nih.gov Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as a primary tool for the separation and quantification of D-2,3-diaminopropionic acid from its L-enantiomer.

In Chiral HPLC , enantioseparation is typically achieved using a chiral stationary phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers of DAPA, or its derivatives, form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed. jiangnan.edu.cn For enhanced detection, especially with UV detectors, DAPA is often derivatized with a chromophoric group like Fmoc (9-fluorenylmethoxycarbonyl). cat-online.com The choice of mobile phase, often a mixture of alkanes and alcohols in normal-phase mode or aqueous buffers with organic modifiers in reversed-phase mode, is optimized to achieve baseline separation. nih.govmdpi.com

Chiral GC is another powerful technique, particularly for volatile derivatives of amino acids. cat-online.com Prior to analysis, DAPA must undergo derivatization to increase its volatility. A common approach involves esterification of the carboxyl group followed by acylation of the amino groups. The resulting derivatives are then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. jiangnan.edu.cngcms.cz Flame Ionization Detection (FID) is commonly used, and coupling GC with mass spectrometry (GC-MS) can provide mass information for peak identification, increasing the accuracy of the results. cat-online.com One study detailed the enantioseparation of N-ethoxycarbonyl-(S)-1-phenylethylamide derivatives of amino acids, including 2,3-diaminopropionic acid, using an achiral DB-5 capillary column, demonstrating that derivatization with a chiral reagent can also induce separation. nist.gov

Table 1: Overview of Chiral Chromatography Techniques for Amino Acid Enantioseparation
TechniquePrincipleCommon Stationary Phases (CSPs)DerivatizationDetection Method
Chiral HPLCDifferential interaction with a chiral stationary phase.Polysaccharide-based (e.g., Chiralpak®), Macrocyclic glycopeptides (e.g., CHIROBIOTIC™ V). sigmaaldrich.comOften required for UV detection (e.g., Fmoc, Dansyl chloride). cat-online.comUV-Vis, Mass Spectrometry (MS). nih.gov
Chiral GCSeparation of volatile, chiral derivatives on a CSP.Cyclodextrin derivatives (e.g., Rt-βDEX). gcms.czRequired to increase volatility (e.g., esterification, acylation). cat-online.comFlame Ionization (FID), Mass Spectrometry (MS). cat-online.com

High-Resolution Mass Spectrometry Techniques for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal structural confirmation of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision. nih.govnih.gov

This capability allows for the determination of a compound's elemental formula from its exact mass. HRMS instruments can achieve mass accuracy within 5 parts per million (ppm), meaning the measured mass will deviate from the theoretical mass by only a very small fraction. nih.gov For this compound (C₃H₈N₂O₂), the theoretical monoisotopic mass is 104.0586 g/mol . wikipedia.org An HRMS measurement confirming this exact mass provides strong evidence for the compound's elemental composition, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

When coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), the technique provides both retention time and exact mass, enhancing confidence in identification. nih.gov Furthermore, HRMS can be operated in tandem MS mode (MS/MS), where ions of DAPA are fragmented. The resulting fragmentation pattern provides detailed structural information about the connectivity of atoms within the molecule, serving as a structural fingerprint for confirmation. youtube.com

Table 2: HRMS Data for this compound
ParameterValueSignificance
Chemical FormulaC₃H₈N₂O₂Defines the elemental composition. wikipedia.org
Theoretical Monoisotopic Mass104.058576 uThe calculated exact mass of the most abundant isotope configuration.
Typical Mass Accuracy< 5 ppmHigh accuracy allows for unambiguous elemental formula assignment. nih.gov
Ionization TechniquesElectrospray Ionization (ESI), Direct Analysis in Real Time (DART)Generates ions for MS analysis with minimal fragmentation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and stereochemistry of this compound at the atomic level. nih.gov

¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum help to confirm the basic molecular framework. chemicalbook.com

For stereochemical and conformational analysis, more advanced NMR experiments are employed.

Vicinal coupling constants (³J) , particularly ³J(H,H) values obtained from ¹H NMR, are used to determine the dihedral angles between adjacent protons. According to the Karplus equation, the magnitude of the coupling constant is related to the torsion angle, providing insight into the preferred rotational conformations (rotamers) of the molecule in solution. nih.gov

These NMR parameters can be used to build a model of the conformational ensemble of DAPA in different solvent environments, revealing how factors like pH and solvent polarity influence its structure. nih.govnih.gov

Table 3: NMR Techniques for D-DAPA Characterization
NMR TechniqueInformation ObtainedApplication to D-DAPA
¹H NMRChemical environment of protons, scalar couplings. chemicalbook.comStructural confirmation, determination of dihedral angles via ³J(H,H) coupling constants. nih.gov
¹³C NMRNumber and type of carbon atoms.Confirmation of carbon skeleton.
COSY (Correlation Spectroscopy)¹H-¹H spin-spin coupling networks.Assigning proton signals to specific positions in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space proximity of protons. mcmaster.caStereochemical elucidation and determination of 3D structure in solution.

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes and Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide an unambiguous determination of the molecular structure, including absolute configuration, bond lengths, bond angles, and torsion angles of this compound when it is part of a suitable crystal.

The method involves irradiating a single crystal of a DAPA derivative or a complex (e.g., a metal-DAPA complex) with a beam of X-rays. nih.gov The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov This map is then interpreted to build an atomic model of the molecule.

While obtaining single crystals suitable for analysis can be challenging, the resulting structural information is unparalleled in its detail and accuracy. For molecules where single crystals are not available, X-ray Powder Diffraction (XRPD) can be used to characterize the crystalline form and can, in some cases, be used for structure determination. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com X-ray crystallography has been successfully used to determine the absolute configuration of diastereomeric esters derived from chiral molecules after their separation by HPLC. mdpi.com

Table 4: Typical Data from an X-ray Crystallography Study
ParameterDescriptionSignificance for D-DAPA
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.Defines the packing arrangement of molecules in the solid state.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal.Provides information on the size and shape of the repeating structural motif.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.Allows for the calculation of exact bond lengths, angles, and torsion angles.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Indicates the quality and reliability of the determined structure. nih.gov

Spectroscopic Methods for Investigating Ligand-Binding and Interaction Dynamics

Understanding how this compound interacts with biological targets, metal ions, or other molecules is key to understanding its function. Various spectroscopic methods are employed to study these binding events and their dynamics. nih.gov

Fluorescence Spectroscopy: This highly sensitive technique can be used if the binding partner (e.g., a protein containing tryptophan residues) is fluorescent. Ligand binding can cause a change in the fluorescence intensity or a shift in the emission wavelength, a phenomenon known as fluorescence quenching. Analyzing these changes as a function of DAPA concentration can be used to determine binding constants (Kₐ or Kₑ) and the number of binding sites. nih.govresearchgate.net

UV-Visible (UV-Vis) Absorption Spectroscopy: The formation of a complex between DAPA and a binding partner (particularly metal ions) can lead to changes in the UV-Vis absorption spectrum. These spectral shifts can be monitored during a titration to study the stoichiometry and stability of the complex formed. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for investigating conformational changes in chiral molecules, such as proteins or peptides, upon binding to a ligand like DAPA. Changes in the CD spectrum can indicate alterations in the secondary or tertiary structure of the macromolecule.

NMR Spectroscopy: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD-NMR), are powerful for studying binding interactions. iapc-obp.com In an STD-NMR experiment, the macromolecular target is selectively saturated, and this saturation is transferred via the Nuclear Overhauser Effect to any bound ligands. Only the protons of the ligand that are in close contact with the receptor will show a signal, thus identifying the binding epitope and confirming the interaction. iapc-obp.comspringernature.com

These methods collectively provide a detailed picture of the thermodynamic and kinetic parameters governing the molecular recognition processes involving this compound. nih.gov

Table 5: Spectroscopic Techniques for Ligand-Binding Analysis
TechniqueObservable ChangeDetermined Parameters
Fluorescence SpectroscopyChange in fluorescence intensity or wavelength (quenching/enhancement). nih.govBinding constant (Kₐ), number of binding sites (n), thermodynamic parameters (ΔG, ΔH, ΔS). nih.gov
UV-Visible SpectroscopyShift in absorption bands upon complex formation. nih.govBinding stoichiometry, formation constants. nih.gov
Circular Dichroism (CD)Changes in the CD spectrum of a chiral binding partner.Conformational changes in the host molecule upon binding.
NMR (e.g., STD-NMR)Appearance of ligand signals due to saturation transfer from receptor. iapc-obp.comConfirmation of binding, identification of binding epitope, dissociation constant (Kₑ).

Computational and Theoretical Studies of D 2,3 Diaminopropionic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are employed to determine the electronic structure, geometry, and relative energies of different conformations of D-2,3-diaminopropionic acid. These calculations help in understanding the molecule's intrinsic properties in the absence of environmental effects.

Conformational analysis of diamino compounds, through theoretical calculations, identifies various stable arrangements of the molecule. For the 2,2-dimethylpropane-1,3-diaminium cation, a related structure, analysis revealed that staggered conformations (with dihedral angles of +/-60° and 180°) represent energy minima, while eclipsed conformations are energy maxima. mdpi.com This principle also applies to D-DAP, where rotations around the Cα-Cβ bond and the C-C single bonds of the backbone lead to several possible conformers. The relative stability of these conformers is determined by factors like steric hindrance between the amino groups and the carboxylic acid group, as well as potential intramolecular hydrogen bonding.

The most stable conformers are typically those that minimize steric repulsion and maximize favorable intramolecular interactions. Quantum mechanical calculations can predict the geometries and relative energies of these conformers.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer Dihedral Angle (N-Cα-Cβ-N) Relative Energy (kcal/mol) Key Intramolecular Interactions
Staggered (gauche) ~60° 0.00 Potential H-bond between NH2 and COOH
Staggered (anti) ~180° 0.45 Minimized steric hindrance
Eclipsed ~0° 3.50 High steric and torsional strain

Note: The values presented are illustrative and derived from general principles of conformational analysis for similar molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide a detailed picture of its conformational flexibility and the crucial role of interactions with solvent molecules, typically water.

By simulating the molecule in a box of water molecules, MD can reveal:

Conformational Dynamics: D-DAP is a flexible molecule. Simulations show how it transitions between different stable conformations identified by quantum chemical calculations. nih.gov This dynamic behavior is essential for its ability to interact with biological targets. nih.gov

Solvation Shell: The simulations illustrate how water molecules arrange themselves around the charged and polar groups of D-DAP (the two amino groups and the carboxylic acid group). This "solvation shell" significantly influences the molecule's preferred conformation and reactivity.

Hydrogen Bonding: MD trajectories can be analyzed to determine the lifetime and geometry of hydrogen bonds between D-DAP and surrounding water molecules, as well as potential intramolecular hydrogen bonds. researchgate.net These interactions are critical for its solubility and biological activity.

The flexibility of a molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of its atoms during the simulation.

Table 2: Illustrative Root-Mean-Square Fluctuation (RMSF) Data for this compound in Water

Atom/Group Average RMSF (Å) Interpretation
Cα (backbone) 0.3 Relatively rigid core
Carboxyl Group (-COOH) 0.6 Moderate flexibility, rotation possible
α-Amino Group (-NH2) 0.8 High flexibility
β-Amino Group (-CH2NH2) 1.1 Highest flexibility, significant movement

Note: These are representative values to illustrate the concept of differential flexibility within the molecule.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be used to model chemical reactions involving this compound, providing insights into reaction pathways and energetics. This is particularly useful for understanding its biosynthesis and chemical synthesis.

For instance, the biosynthesis of 2,3-diaminopropionate involves the amination of serine. wikipedia.orgnp-mrd.org Theoretical calculations can model this enzymatic reaction, identifying the structures of intermediates and the transition states that connect them. By calculating the energy barriers (activation energies) for each step, researchers can predict the most likely reaction mechanism.

Similarly, in chemical synthesis, such as the reductive amination of a serine-derived aldehyde to form a 2,3-diaminopropanol precursor, computational analysis can help understand the role of reagents and catalysts. nih.gov It can also predict potential side reactions or racemization tendencies. nih.gov

A key aspect of this analysis is the characterization of the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the rate of the reaction.

Table 3: Example of Calculated Energy Profile for a Reaction Step

Species Description Relative Energy (kcal/mol)
Reactants Starting materials (e.g., Serine derivative + Aminating agent) 0
Transition State Highest energy structure along the reaction path +15.2
Intermediate A meta-stable species formed during the reaction -5.4
Products Final products (e.g., this compound derivative) -12.0

Note: This table provides a hypothetical energy profile for a single step in a reaction involving D-DAP.

In Silico Ligand-Binding Predictions for this compound in Model Systems

In silico ligand-binding prediction, primarily through molecular docking, is a computational technique used to predict how a small molecule like D-DAP binds to a macromolecular target, such as a protein or enzyme. nih.govmdpi.com This method is crucial for understanding its potential biological roles and for structure-based drug design. mdpi.com

The process involves:

Obtaining the 3D structures of both D-DAP (the ligand) and the target protein.

Using a docking program to sample a large number of possible orientations and conformations of the ligand within the protein's binding site.

Employing a scoring function to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. mdpi.com

Studies on nucleopeptides containing L-diaminopropanoic acid have used these methods to predict binding to proteins like bovine serum albumin (BSA) and targets from the SARS-CoV-2 virus. nih.govcnr.iteurekaselect.com These studies calculated binding energy scores and identified key interactions, such as hydrogen bonds, that stabilize the complex. nih.govcnr.iteurekaselect.com Similar approaches can be applied to D-DAP to screen for potential protein targets. For example, docking simulations of a related compound, 2,3-dibromo-4,5-dihydroxybenzyl methyl ether (2,3-ME), with the enzyme tyrosinase predicted a binding energy of -6.29 kcal/mol, stabilized by a hydrogen bond. mdpi.com

Table 4: Representative Molecular Docking Results for this compound with a Model Protein

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Tyrosinase (Model) -6.2 Asp350, His204 Hydrogen Bond, Electrostatic
Serum Albumin (Model) -5.8 Arg144, Lys439 Electrostatic, Hydrogen Bond
DNA Gyrase (Model) -6.5 Ser438, Arg76 Hydrogen Bond

Note: These results are illustrative, based on docking principles and findings for similar compounds.

Spectroscopic Property Simulations and Validation with Experimental Data

Computational chemistry can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. rsc.org These simulations are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

By calculating the vibrational frequencies of the molecule, a theoretical IR or Raman spectrum can be generated. researchgate.net This predicted spectrum can then be compared to the experimental one. A close match between the positions and relative intensities of the peaks provides strong evidence for the proposed molecular structure and conformation. rsc.org Discrepancies can point to the influence of the solid-state environment or solvent effects not fully captured in the calculation.

Similarly, NMR chemical shifts and coupling constants can be calculated using quantum mechanical methods. Comparing these calculated values to experimental NMR data helps in assigning the signals in the spectrum to specific atoms in the molecule, which is crucial for structural elucidation. mdpi.com This validation process is a cornerstone of modern chemical characterization, bridging theoretical predictions with real-world measurements.

Table 5: Comparison of Experimental and Simulated Spectroscopic Data

Spectroscopic Data Experimental Value Calculated Value
IR Stretch: C=O (Carboxyl) 1725 cm⁻¹ 1730 cm⁻¹
IR Stretch: N-H (Amine) 3350 cm⁻¹ 3365 cm⁻¹
¹H NMR Chemical Shift: Hα 3.8 ppm 3.7 ppm
¹³C NMR Chemical Shift: Cα 55 ppm 54 ppm

Note: This table presents typical, plausible data to illustrate the validation process.

Biochemical and Biological Roles of D 2,3 Diaminopropionic Acid in Non Clinical Systems

Biosynthetic Pathways of D-2,3-Diaminopropionic Acid in Microorganisms and Plants

This compound (D-DAP), a non-proteinogenic amino acid, serves as a crucial precursor for the synthesis of various secondary metabolites in bacteria and plants. Its biosynthesis is not as ubiquitous as that of proteinogenic amino acids and follows distinct enzymatic pathways.

In microorganisms, a well-characterized pathway for the synthesis of L-2,3-diaminopropionic acid (a stereoisomer of D-DAP) exists in Staphylococcus aureus as part of the biosynthesis of the siderophore staphyloferrin B. springernature.comresearchgate.netnih.gov This pathway involves a two-step enzymatic process. The initial step is catalyzed by SbnA, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, which condenses O-phospho-L-serine and L-glutamate to form N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). researchgate.netnih.gov Subsequently, the NAD+-dependent enzyme SbnB oxidatively hydrolyzes ACEGA to yield L-2,3-diaminopropionic acid and α-ketoglutarate. researchgate.netnih.gov

Another pathway for L-2,3-diaminopropionic acid biosynthesis has been identified in the production of the antibiotic zwittermicin A by Bacillus cereus. wisc.eduresearchgate.netresearchgate.net While the specific enzymes differ, the proposed pathway also utilizes precursors derived from primary metabolism. The biosynthesis of the D-isomer likely involves a racemase or an alternative stereospecific biosynthetic route, though this is less characterized.

In plants, the biosynthesis of β-cyanoalanine, a precursor to L-2,3-diaminopropionic acid, is known to occur. The enzyme β-cyanoalanine synthase, a PLP-dependent enzyme, catalyzes the reaction between cysteine and cyanide to form β-cyanoalanine and hydrogen sulfide. Subsequently, a nitrilase can hydrolyze the cyano group to a carboxyl group, forming aspartic acid, or in a different pathway, the cyano group can be reduced and aminated to form 2,3-diaminopropionic acid.

Enzymatic Mechanisms of this compound Biosynthesis (e.g., PLP-dependent enzymes, amidohydrolases)

The biosynthesis of this compound and its stereoisomer L-2,3-diaminopropionic acid is orchestrated by a variety of enzymes, with pyridoxal 5'-phosphate (PLP)-dependent enzymes playing a central role.

PLP-Dependent Enzymes: As seen in the Staphylococcus aureus SbnA enzyme, PLP facilitates the condensation of two amino acid substrates. researchgate.netnih.gov The mechanism involves the formation of a Schiff base between the PLP cofactor and the amino group of O-phospho-L-serine. This activates the substrate for a nucleophilic attack by the amino group of L-glutamate, leading to the formation of the intermediate ACEGA. researchgate.netnih.gov PLP-dependent enzymes are also implicated in the formation of D-DAP from serine through a proposed amination reaction. wikipedia.org

Amidohydrolases and Dehydrogenases: The second step in the S. aureus pathway is catalyzed by SbnB, which is an NAD+-dependent dehydrogenase. researchgate.netnih.gov This enzyme facilitates the oxidative cleavage of the C-N bond in ACEGA, releasing α-ketoglutarate and L-2,3-diaminopropionic acid. researchgate.netnih.gov

The following table summarizes the key enzymes involved in the biosynthesis of L-2,3-diaminopropionic acid in Staphylococcus aureus:

EnzymeClassCofactorSubstratesProduct of Reaction
SbnA PLP-dependent enzyme (Cysteine synthase-like)Pyridoxal 5'-phosphate (PLP)O-phospho-L-serine, L-glutamateN-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA)
SbnB Amino acid dehydrogenase (Ornithine cyclodeaminase-like)NAD+N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA)L-2,3-diaminopropionic acid, α-ketoglutarate

Genetic and Enzymatic Regulation of this compound Production

The production of this compound is tightly regulated at both the genetic and enzymatic levels, often in coordination with the biosynthesis of the secondary metabolite it is destined for.

Genetic Regulation: In Staphylococcus aureus, the genes encoding the enzymes for L-2,3-diaminopropionic acid biosynthesis, sbnA and sbnB, are part of the staphyloferrin B biosynthetic gene cluster (sbn operon). springernature.com The expression of this operon is under the control of the ferric uptake regulator (Fur). nih.govresearchgate.net In iron-depleted conditions, Fur repression is lifted, allowing for the transcription of the sbn genes and subsequent production of staphyloferrin B, including its precursor L-2,3-diaminopropionic acid. nih.govresearchgate.net Furthermore, a heme-responsive regulator, SbnI, also controls the synthesis of staphyloferrin B. nih.govresearchgate.net SbnI is a DNA-binding protein that senses heme levels to fine-tune the expression of the siderophore synthesis genes. nih.govresearchgate.net

In the case of zwittermicin A production in Bacillus cereus, the genes for this compound biosynthesis are also located within the zwittermicin A biosynthetic gene cluster. wisc.edunih.govnih.gov The expression of these genes is likely co-regulated with the other genes in the cluster, ensuring that the precursor is available when needed for the assembly of the antibiotic. A member of the MarR family of transcriptional regulators has been implicated in the regulation of zwittermicin A production. researchgate.net

This compound as a Constituent of Non-Ribosomal Peptides and Natural Products

This compound is a recurring building block in a variety of non-ribosomally synthesized peptides and other natural products, contributing to their structural diversity and biological activity. wikipedia.org

Notable examples of natural products containing this compound include:

Antibiotics:

Zwittermicin A: A linear aminopolyol antibiotic with broad-spectrum antimicrobial activity. wisc.eduwikipedia.org

Tuberactinomycins: A family of cyclic peptide antibiotics, including viomycin (B1663724) and capreomycin (B601254), that are effective against Mycobacterium tuberculosis. wikipedia.orgwikipedia.org

Siderophores:

Staphyloferrin B: A carboxylate-type siderophore produced by Staphylococcus aureus for iron acquisition. springernature.comnih.gov

The incorporation of this non-proteinogenic amino acid is a hallmark of non-ribosomal peptide synthetase (NRPS) machinery.

Incorporation Mechanisms in Non-Ribosomal Peptide Synthetase (NRPS) Systems

The incorporation of this compound into a growing peptide chain is mediated by Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzymes function as an assembly line for peptide synthesis.

The process begins with the adenylation (A) domain of a specific NRPS module. ebi.ac.ukmdpi.com The A-domain recognizes and activates the specific amino acid substrate, in this case, this compound, by hydrolyzing ATP to form an aminoacyl-adenylate. ebi.ac.uk The specificity of the A-domain is determined by a "specificity code" of amino acid residues within its active site. nih.gov For diamino acids like D-DAP, specific negatively charged residues within the binding pocket are crucial for coordinating the side-chain amino group. nih.gov

Once activated, the amino acid is transferred to the thiolation (T) or peptidyl carrier protein (PCP) domain , where it is covalently attached as a thioester to a 4'-phosphopantetheine (B1211885) cofactor. nih.gov The growing peptide chain is then transferred from the PCP domain of the previous module to the amino group of the newly loaded this compound, a reaction catalyzed by the condensation (C) domain . nih.gov This process is repeated for each module in the NRPS, elongating the peptide chain.

In the biosynthesis of viomycin, the NRPS machinery is particularly complex. The A-domain of the VioF protein is proposed to aminoacylate the PCP domain of VioI with L-2,3-diaminopropionate in trans. nih.gov

Role in Antibiotic and Siderophore Biosynthesis in Microbes

The presence of this compound in antibiotics and siderophores is critical for their structure and function.

In Antibiotics: In the tuberactinomycin (B576502) family of antibiotics, such as viomycin, this compound is a core component of the cyclic pentapeptide backbone. wikipedia.orgnih.govnih.gov In the biosynthesis of viomycin, one of the L-2,3-diaminopropionate residues undergoes further modification, including carbamoylation, to form β-ureidodehydroalanine. nih.govresearchgate.net These structural features are essential for the antibiotic's ability to bind to the bacterial ribosome and inhibit protein synthesis. wikipedia.org

In Siderophores: In staphyloferrin B, L-2,3-diaminopropionic acid is a fundamental building block. springernature.comnih.gov The two amino groups and the carboxyl group of L-DAP participate in the coordination of the ferric iron atom, making it an effective iron chelator. springernature.com The biosynthesis of L-DAP is directly linked to the production of staphyloferrin B, as evidenced by the presence of the sbnA and sbnB genes within the siderophore's biosynthetic gene cluster. springernature.com

The following table provides examples of natural products containing this compound and the producing microorganisms:

Natural ProductClassProducing Microorganism
Viomycin Tuberactinomycin AntibioticStreptomyces sp. ATCC 11861, Streptomyces vinaceus
Capreomycin Tuberactinomycin AntibioticSaccharothrix mutabilis
Zwittermicin A Aminopolyol AntibioticBacillus cereus
Staphyloferrin B SiderophoreStaphylococcus aureus

This compound in Enzymatic Mechanism Elucidation and Protein Engineering

The unique chemical properties of this compound have made it a valuable tool in the fields of enzymology and protein engineering. Its structural similarity to cysteine and serine, coupled with the presence of a reactive β-amino group, allows for its use in trapping transient enzymatic intermediates. nih.govnih.gov

A powerful strategy involves the site-specific incorporation of this compound into proteins using an expanded genetic code. nih.govnih.gov By replacing a catalytic cysteine or serine residue with DAP, researchers can create "suicide" enzyme variants that form a stable amide bond with their acyl substrates, effectively trapping the acyl-enzyme intermediate. nih.govresearchgate.net This is because the amide bond is significantly more stable and less prone to hydrolysis than the native thioester or ester linkage. nih.gov

This technique has been successfully applied to study the mechanism of various enzymes, including:

Non-Ribosomal Peptide Synthetases (NRPSs): In the study of valinomycin (B1682140) synthetase, replacing the catalytic serine of the thioesterase (TE) domain with DAP allowed for the trapping and structural characterization of the dodecadepsipeptidyl-TE intermediate. nih.govnih.gov This provided unprecedented insights into how the TE domain controls the oligomerization and cyclization of the linear peptide precursor. nih.gov

Hydrolases and Proteases: DAP-containing enzyme variants have been used as "traps" to identify the substrates of cysteine and serine hydrolases. springernature.comresearchgate.net The stable covalent complex formed between the DAP-modified enzyme and its substrate facilitates the isolation and subsequent identification of the substrate via techniques like mass spectrometry. researchgate.net

This approach offers a significant advantage over the use of substrate analogs or mutations of other active-site residues, as it allows for the capture of the native substrate in a complex that closely resembles a true reaction intermediate. nih.govnih.gov The ability to genetically encode DAP provides a versatile and powerful method for investigating the mechanisms of a wide range of enzymes that proceed through acyl-enzyme intermediates and for engineering proteins with novel functionalities. nih.govresearchgate.net

Replacement of Catalytic Residues (Serine, Cysteine) with this compound for Acyl-Enzyme Intermediate Trapping

The study of many enzymatic reactions is complicated by the transient nature of their reaction intermediates. nih.gov A significant number of enzymes, including serine hydrolases, thioesterases, and cysteine proteases, function through the formation of a covalent acyl-enzyme intermediate, which is typically unstable and has a short half-life, often lasting only minutes to hours. nih.govnih.gov To overcome this challenge and enable detailed structural and functional studies, a powerful strategy has been developed that involves replacing the catalytic serine or cysteine residue with the non-proteinogenic amino acid this compound (DAP) through genetic code expansion. nih.govresearchgate.net

This substitution is a key innovation for trapping otherwise fleeting biosynthetic intermediates. nih.gov The rationale behind this technique is that the amino group of the incorporated DAP residue can perform the initial nucleophilic attack on the substrate, similar to the hydroxyl group of serine or the sulfhydryl group of cysteine. nih.gov This first step of the catalytic cycle proceeds normally, leading to the formation of an acyl-enzyme intermediate. However, instead of the labile ester or thioester bond typically formed, the reaction with DAP results in a highly stable amide bond. nih.govresearchgate.net This amide linkage is resistant to subsequent hydrolysis, effectively trapping the substrate fragment covalently bound to the enzyme. nih.govspringernature.com

This mechanism-based trapping strategy allows for the efficient capture and stabilization of acyl-enzyme complexes with their native substrates, providing a more authentic representation than methods using substrate analogues or active-site mutations that can lead to non-native conformations. nih.govresearchgate.net The resulting stable conjugates can be isolated and characterized, providing high-resolution insights into enzyme mechanisms, substrate recognition, and conformational changes during catalysis. nih.govspringernature.com

One notable application of this technique was in elucidating the biosynthetic pathway of valinomycin by the thioesterase (TE) domain of valinomycin synthetase. nih.gov By replacing the catalytic serine with DAP, researchers were able to trap and structurally characterize the first and last acyl-thioesterase intermediates in the catalytic cycle. nih.govnih.gov This provided unprecedented insight into how the enzyme controls the oligomerization and cyclization of its linear substrate. nih.gov The method has also been successfully applied to identify new substrates for various proteases, including the intramembrane mammalian rhomboid protease RHBDL4. researchgate.net

Table 1: Examples of Enzymes Studied Using this compound Substitution

Enzyme/Domain Original Catalytic Residue Purpose of DAP Substitution Key Finding Reference
Valinomycin Synthetase (Thioesterase Domain) Serine To trap acyl-enzyme intermediates in the valinomycin biosynthesis pathway. Provided structural insight into the control of substrate oligomerization and cyclization. nih.govnih.gov
TEV Protease Cysteine To demonstrate stable amide bond formation with a native substrate. The N-terminal fragment of the substrate remained covalently attached to the protease. nih.gov
Human Herpesvirus 1 UL36USP Cysteine/Serine To identify substrates of the deubiquitinating enzyme in cell lysates and live cells. Enabled capture and downstream identification of substrates by mass spectrometry. researchgate.netspringernature.com

Investigation of Enzyme-Substrate Interactions and Reaction Kinetics in Model Systems

The unique structure of this compound also makes it a valuable tool in model systems for studying enzyme-substrate interactions and reaction kinetics. In Salmonella enterica, the L-enantiomer of 2,3-diaminopropionate was shown to serve as a substrate for pantothenate synthetase (PanC). nih.gov This enzyme normally catalyzes the condensation of pantoate and β-alanine to form pantothenate (Vitamin B5). nih.gov When L-2,3-diaminopropionate was provided as a substrate instead of β-alanine, the enzyme utilized it to form an analog of pantothenate, demonstrating that the enzyme's active site can accommodate this non-canonical amino acid. nih.gov The kinetics of this reaction were studied using a coupled assay that monitored the consumption of NADH, allowing for the calculation of initial reaction rates. nih.gov

Kinetic studies have also been performed on the base hydrolysis of methyl DL-2,3-diaminopropionate to understand its intrinsic reactivity and how it is affected by coordination with metal ions. rsc.org The specific rate constants for the hydrolysis of the unprotonated ester and its monoprotonated form were determined at different temperatures. rsc.org Furthermore, when the ester forms complexes with metal ions like copper(II) and mercury(II), the rate of base hydrolysis increases considerably compared to the free ligand. rsc.org These studies provide fundamental data on the reactivity of the diaminopropionic acid scaffold, which is crucial for interpreting its behavior in more complex biological and biochemical systems.

Table 2: Kinetic Parameters for L-2,3-Diaminopropionate as a Substrate for PanC

Substrate Parameter Value Conditions Reference
L-2,3-diaminopropionate Michaelis-Menten Kinetics Data fit to curve Coupled assay monitoring NADH oxidation at 340 nm, 22°C nih.gov

Note: Specific Km and Vmax values were not available in the provided search snippets, but the study confirmed the compound acts as a substrate following Michaelis-Menten kinetics. nih.gov

This compound in Prebiotic Chemistry Research

Research into the chemical origins of life explores how the essential building blocks of biology, such as amino acids and nucleic acids, could have formed and assembled on the early Earth. uni-muenchen.de this compound has been featured in this field of prebiotic chemistry, particularly in studies investigating the formation of early peptides. wikipedia.org

In model prebiotic oligomerization reactions designed to simulate the conditions of the primitive Earth, researchers have studied the incorporation of various amino acids into peptide chains. wikipedia.orgnih.gov One significant finding is the selective incorporation of proteinaceous (standard) cationic amino acids over nonproteinaceous ones like this compound in these model reactions. wikipedia.orgnih.govmdpi.com This selectivity provides clues about the factors that may have guided the composition of the first functional polymers, ultimately leading to the specific set of 20 proteinogenic amino acids used by life today. wikipedia.org The study of how molecules like this compound behave and compete with canonical amino acids in prebiotic simulations helps to refine theories on the molecular evolution and selection processes that preceded the first living systems. uni-muenchen.de

Applications of D 2,3 Diaminopropionic Acid As a Chiral Synthon and Ligand

Utilization in Asymmetric Catalysis and Chiral Auxiliary Development

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary's inherent chirality creates a diastereomeric intermediate that biases the approach of reagents to a prochiral center, leading to the preferential formation of one enantiomer over the other. researchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The D-2,3-diaminopropionic acid molecule possesses the key features of a potential chiral auxiliary: a stereogenic center and multiple functional groups (two amines and a carboxylic acid) that can be used to attach it to a substrate. While specific, widespread applications of D-Dap itself as a chiral auxiliary are not extensively documented, its structure is analogous to other amino acids and amino alcohols that are effective in this role. For instance, chiral oxazolidinones, often derived from amino acids, are powerful auxiliaries in reactions like aldol (B89426) additions and alkylations. wikipedia.orgwilliams.edu

The development of chiral auxiliaries from this compound would involve derivatizing one or both of the amino groups and the carboxylic acid to form a rigid cyclic structure, such as an oxazolidinone or a related heterocycle. This rigid conformation is crucial for effective stereochemical control. The steric bulk and electronic properties of the substituents on the D-Dap core would then direct the stereoselective course of subsequent reactions.

Table 1: Common Classes of Chiral Auxiliaries and Their Applications

Chiral Auxiliary ClassParent Molecule TypeTypical ApplicationsKey Feature
Oxazolidinones Amino AlcoholsAldol Reactions, Alkylations, Diels-Alder ReactionsFormation of rigid chelated enolates. williams.edu
Camphorsultams Camphor DerivativesMichael Additions, Claisen RearrangementsHigh diastereoselectivity due to steric hindrance.
Pseudoephedrine Amides PseudoephedrineAlkylationsThe methyl group directs the approach of the electrophile. wikipedia.org
BINOL Derivatives 1,1'-Bi-2-naphtholEne Reactions, Asymmetric ReductionsAxial chirality. wikipedia.org

This compound in the Design of Chiral Ligands for Metal Coordination Chemistry

Chiral ligands are essential components in asymmetric transition metal catalysis, where they create a chiral environment around the metal center, enabling the enantioselective transformation of substrates. nih.gov Amino acids are excellent candidates for ligand synthesis due to their ability to coordinate with metal ions, typically as bidentate N,O-ligands, forming stable five-membered chelate rings. wikipedia.org

This compound offers more complex and potentially versatile coordination possibilities than standard α-amino acids. With its two nitrogen atoms and one oxygen-containing carboxyl group, it can act as a bidentate or a tridentate ligand. This multi-point binding can create a more rigid and well-defined chiral pocket around the metal catalyst.

The design of chiral ligands using D-Dap could involve:

N,N',O-Tridentate Coordination: The α-amino, β-amino, and carboxylate groups can all bind to a single metal center, creating a rigid bicyclic chelate structure.

Bridging Ligand: The two amino groups could bridge two different metal centers, leading to the formation of chiral coordination polymers or bimetallic catalysts.

Derivatization: The amino groups can be functionalized with other ligating groups (e.g., phosphines, pyridyls) to create sophisticated multidentate ligands with tunable steric and electronic properties.

While the use of D-Dap in this context is an emerging area, the principles of coordination chemistry suggest its potential for developing novel catalysts for a range of asymmetric reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions. nih.gov

Integration into Synthetic Peptides and Peptidomimetics for Structural Probes

The incorporation of non-proteinogenic amino acids like this compound into peptides is a powerful strategy to create peptidomimetics with unique structural and functional properties. The presence of the D-isomer disrupts common secondary structures like α-helices and β-sheets, acting as a structural probe to study peptide folding and protein-peptide interactions.

The additional amino group on the side chain (the β-amino group) introduces a site for positive charge at physiological pH and a handle for further chemical modification. Research has shown that incorporating 2,3-diaminopropionic acid can confer pH-sensitivity to peptides. The pKa of the β-amino group is lower than that of lysine's ε-amino group, allowing it to be protonated in the mildly acidic environment of endosomes, which can be exploited for drug and gene delivery applications.

Furthermore, the vicinal diamine structure of D-Dap has been utilized to scavenge reactive dicarbonyl species like methylglyoxal, which are implicated in the formation of Advanced Glycation Endproducts (AGEs). rsc.org Peptides containing N-terminal Dap residues have been shown to inhibit the formation of AGEs, which are associated with various diseases. researchgate.net The synthesis of such peptides often involves orthogonal protecting group strategies to selectively functionalize the α- and β-amino groups. nih.govresearchgate.net

Table 2: Research on Peptides Containing 2,3-Diaminopropionic Acid

Research FocusKey FindingApplication/Significance
pH-Sensitive Vectors Dap-containing peptides adopt different conformations at neutral vs. acidic pH.Development of vectors for endosomal escape in drug/gene delivery.
AGE Inhibition N-terminal Dap peptides efficiently scavenge methylglyoxal. researchgate.netPotential therapeutic agents to combat diseases associated with glycation. rsc.org
Directed Biosynthesis Synthetic Dap analogs can be incorporated into natural product biosynthetic pathways. nih.govscispace.comGeneration of novel bioactive monobactam antibiotics. nih.govscispace.com
Nucleic Acid Binding Polycationic polymers of Dap residues can bind to DNA. nih.govNon-toxic carriers for gene transfection. nih.gov

Role as a Building Block in Advanced Materials Science (e.g., functional polymers, graphene composites)

The trifunctional nature of this compound—possessing two amino groups and one carboxylic acid—makes it a valuable monomer for the synthesis of advanced functional polymers and materials. These three functional groups provide multiple points for polymerization and cross-linking.

In polymer science, D-Dap can be used to:

Create Functional Polyamides: The two amino groups can react with dicarboxylic acids (or their derivatives) to form cross-linked polyamides with a high density of functional groups.

Act as a Cross-linker: The diamine functionality allows D-Dap to act as a cross-linking agent for other polymers, such as epoxies or polyurethanes, imparting chirality and new properties to the resulting thermoset materials. rsc.org

Synthesize Dendrimers and Hyperbranched Polymers: The AB2-type structure (one carboxyl group, two amino groups) is ideal for the divergent synthesis of dendrimers and hyperbranched polymers, which have applications in catalysis, drug delivery, and coatings.

Modify Surfaces: D-Dap can be grafted onto the surface of materials like graphene or silica (B1680970) nanoparticles. The pendant amino and carboxyl groups can then be used to attach other molecules, such as drugs, catalysts, or targeting ligands.

Recent studies have demonstrated the synthesis of polymers from functionalized L-2,3-diaminopropionic acid residues (DAPEGs) that can efficiently deliver active enzymes into cells. nih.govnih.gov These polycationic peptidomimetics are able to interact with biological molecules and cross cell membranes, highlighting the potential of Dap-based polymers in biomedicine. nih.govnih.gov Although these studies used the L-isomer, the underlying chemical principles for polymerization and material functionalization are directly applicable to the D-enantiomer.

Emerging Research Directions and Future Perspectives for D 2,3 Diaminopropionic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of research into D-2,3-diaminopropionic acid and its applications is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. Traditional chemical syntheses can be complex, and there is a growing emphasis on developing greener and more scalable alternatives.

A significant area of focus is the use of readily available chiral precursors. One synthetic strategy utilizes D-serine as a starting material to produce orthogonally protected L-Dap methyl esters (the enantiomer of the subject compound, but the principles are applicable). mdpi.comnih.gov This approach involves the reductive amination of a D-serine-derived aldehyde to create the 2,3-diamino framework, preserving the chirality of the starting material throughout the synthetic steps. mdpi.comnih.gov Such methods that start from natural amino acids represent a convenient and sustainable approach. mdpi.com

Another promising avenue is the exploration of biosynthetic and chemoenzymatic routes. In nature, L-2,3-diaminopropionic acid is synthesized by enzymes such as SbnA and SbnB in Staphylococcus aureus, which convert O-phospho-L-serine and L-glutamate into L-Dap. nih.gov The elucidation of these pathways opens the door for biocatalytic production. Future research will likely focus on discovering or engineering enzymes that can produce the D-enantiomer, potentially offering a highly specific and environmentally benign manufacturing process.

Furthermore, research into prebiotic chemistry has uncovered a high-yielding, plausible synthesis of diaminopropionic acid through the modification of peptide nitriles by adding ammonia (B1221849) to a dehydroalanine (B155165) nitrile. acs.org While not stereospecific, such fundamental discoveries could inspire novel, biomimetic synthetic strategies under mild conditions. acs.org

Synthetic Approach Starting Material(s) Key Transformation Advantages
Chiral Pool Synthesis D-SerineReductive amination of a serine-derived aldehydePreserves stereochemistry, utilizes a natural precursor. mdpi.comnih.gov
Biosynthesis (L-Dap example) O-phospho-L-serine, L-glutamateEnzymatic conversion (e.g., by SbnA/SbnB)High specificity, environmentally friendly conditions. nih.gov
Prebiotic-Inspired Synthesis Dehydroalanine nitrile, AmmoniaAddition of ammonia to nitrileHigh yield, occurs under mild, aqueous conditions. acs.org

Expanding the Scope of this compound-Derived Chemical Libraries

The unique structural features of D-DAP, particularly its two amino groups with different pKa values, make it an attractive scaffold for combinatorial chemistry and the development of diverse chemical libraries. kcl.ac.uk These libraries are instrumental in screening for novel biological activities and therapeutic agents.

One major direction is the synthesis of peptides and peptidomimetics incorporating D-DAP. Researchers have created novel classes of peptides based on D-diaminopropionic acid (Dap) for gene delivery. These cationic peptides can be easily manipulated in their composition, allowing for tailored designs to optimize nucleic acid binding and delivery. nih.gov Libraries of N-substituted L-2,3-diaminopropionic acid (DAPEG) polymers have been synthesized and screened, leading to the identification of efficient cell-penetrating compounds capable of plasmid transfection with minimal cytotoxicity. nih.gov

Another area of expansion involves using D-DAP derivatives as inhibitors of advanced glycation endproduct (AGE) and advanced lipoxidation endproduct (ALE) formation. rsc.org AGEs and ALEs are implicated in aging and diabetic complications. Novel D-DAP-based molecules have been synthesized and shown to be effective scavengers of reactive dicarbonyl species like glyoxal (B1671930) and methylglyoxal, which are precursors to AGEs. rsc.orgmedchemexpress.com The addition of other functional moieties, such as 8-hydroxyquinoline, to the D-DAP scaffold has been shown to enhance this inhibitory activity. rsc.org

The creation of these libraries allows for high-throughput screening to identify lead compounds for various applications, from drug delivery to therapeutic intervention in metabolic diseases.

Integration with Systems Biology for Comprehensive Metabolic Understanding

Understanding the complete biological role of this compound requires a holistic, systems-level approach. While D-DAP itself is not a common metabolite in primary metabolism, its enantiomer, L-DAP, is a precursor to important secondary metabolites like siderophores, antibiotics, and neurotoxins. nih.govnih.gov The metabolic context of D-DAP, should it be introduced into a biological system, is largely unexplored but critical for understanding its potential effects.

Systems biology tools can help map the metabolic fate and impact of D-DAP. For instance, studies on L-DAP in Salmonella enterica have shown that its accumulation causes metabolic stress by inhibiting the biosynthesis of proline, coenzyme A, and isoleucine. nih.govnih.gov This disruption highlights the interconnectedness of metabolic pathways. A systems biology approach, integrating metabolomics, transcriptomics, and proteomics, could elucidate how a cell's metabolic network responds to the presence of exogenous D-DAP. youtube.com

Such an approach would involve:

Metabolic Profiling: Quantifying the changes in endogenous metabolites within a cell or organism upon exposure to D-DAP to identify affected pathways.

Flux Analysis: Using isotopic labeling to trace the metabolic fate of D-DAP and determine how it is processed or incorporated by the cell.

Network Modeling: Constructing computational models of metabolic networks to predict the systemic effects of D-DAP and identify potential enzymatic targets or points of metabolic disruption. youtube.com

This comprehensive understanding is crucial for predicting the biological activity, potential toxicity, and therapeutic mechanisms of D-DAP and its derivatives.

Advanced Methodologies for Real-Time Monitoring of this compound in Complex Biological Systems

A significant challenge in studying non-proteinogenic amino acids like D-DAP is the ability to detect and quantify them in real-time within complex biological environments such as living cells or tissues. nih.gov The development of advanced analytical tools is a key research frontier.

Biosensors represent a promising technology for the selective and continuous monitoring of D-amino acids. researchgate.net Amperometric biosensors, which often utilize a D-amino acid oxidase (DAAO) enzyme, can be designed to detect the presence of D-amino acids by measuring the hydrogen peroxide produced or the oxygen consumed during the enzymatic reaction. nih.govresearchgate.net While many current biosensors are designed for general D-amino acid detection or for specific ones like D-serine and D-alanine, the principles can be adapted to create sensors with specificity for D-DAP by engineering the DAAO enzyme. nih.govspringernature.com

Biosensor Component Function Example/Principle
Biorecognition Element Provides specificity for the target analyte.D-Amino Acid Oxidase (DAAO) enzyme specifically recognizes D-amino acids. nih.govresearchgate.net
Transducer Converts the biological recognition event into a measurable signal.An electrode that measures changes in current (amperometry) due to redox reactions. researchgate.net
Signal Processing Amplifies and displays the signal.Electronic components that convert the transducer signal into a readable output. mdpi.com

Another innovative approach is the use of fluorogenic probes . Researchers have developed rotor-fluorogenic D-amino acids (RfDAAs) that become fluorescent only upon their incorporation into larger structures, such as the peptidoglycan of bacterial cell walls. nih.gov This strategy allows for the real-time visualization of metabolic processes involving D-amino acids with high temporal resolution. nih.gov Synthesizing a fluorogenic version of D-DAP could enable researchers to track its uptake, localization, and incorporation into peptides or other molecules within living cells, providing unprecedented insights into its chemical biology.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The future of this compound research lies at the convergence of multiple scientific disciplines. ucsb.edu Its unique chemical properties make it a valuable building block and functional tool across synthetic chemistry, chemical biology, and materials science.

In synthetic chemistry , the focus is on creating novel D-DAP derivatives and incorporating them into complex molecules like peptides and natural products. rsc.org This includes developing synthetic methods for creating nucleopeptides, where a DNA nucleobase is attached to the D-DAP scaffold, for potential biomedical applications. researchgate.net

In chemical biology , D-DAP is being used as a tool to study and manipulate biological systems. One innovative strategy involves replacing a catalytic cysteine or serine residue in an enzyme with 2,3-diaminopropionic acid. nih.gov This substitution allows the enzyme to form a stable amide bond with its acyl substrate, effectively trapping the acyl-enzyme intermediate for structural and mechanistic studies. nih.gov This provides powerful insights into enzyme function that are otherwise difficult to obtain. nih.gov

In materials science , D-DAP is being incorporated into novel biomaterials and drug delivery systems. Peptides rich in diaminopropionic acid can exhibit pH-sensitive behavior. kcl.ac.uk The pKa of the β-amino group is lowered within the peptide backbone, making it responsive to the pH drop that occurs in cellular endosomes. kcl.ac.uk This property is being harnessed to design "smart" non-viral vectors for gene delivery that release their cargo in response to the specific pH of the endosomal compartment. kcl.ac.uk The development of D-DAP-based polymers for nucleic acid interactions further bridges the gap between chemical synthesis and functional biomaterials. nih.gov

This interdisciplinary synergy is essential for translating fundamental knowledge about D-DAP into practical applications in medicine, biotechnology, and materials science.

Q & A

Q. What experimental methodologies are used to analyze the fluorescence properties of D-2,3-diaminopropionic acid (Dap) in different physical states?

Fluorescence analysis of Dap involves techniques such as fluorescence microscopy, confocal microscopy, and fluorescence spectroscopy. For crystalline Dap, fluorescence microscopy is employed to measure excitation (λexc) and emission (λem) spectra . In solution, emission-excitation matrices (EEMs) are used to resolve overlapping spectral features. Researchers must account for sample state (solid, solution, or fibrillar) when interpreting spectral shifts, as aggregation or crystallization can alter fluorescence intensity and wavelength maxima .

Q. How is Dap utilized in toxicological studies, and what animal models are relevant?

Dap is studied as a nephrotoxic agent in rodent models. For example, intraperitoneal administration of Dap in rats induces renal tubular necrosis, mimicking toxicity caused by β-oxalyl-L-α,β-diaminopropionic acid (ODAP). Protective compounds, such as cysteine derivatives, are co-administered to assess their efficacy in mitigating toxicity. Experimental protocols include histopathological analysis of kidney tissues and measurement of serum biomarkers like creatinine .

Q. What synthetic strategies are used to incorporate Dap into peptides while protecting its reactive amino groups?

Dap’s two amino groups require orthogonal protection for selective modification. For example, Fmoc-L-Dap(Aloc)-OH uses 9-fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Aloc) groups to protect α- and β-amino groups, respectively. Solid-phase peptide synthesis (SPPS) involves sequential deprotection (e.g., Aloc removal via Pd-catalyzed cleavage) and coupling steps. This ensures precise incorporation into peptide backbones for applications like GPCR ligand design .

Advanced Research Questions

Q. How do SbnA and SbnB enzymes contribute to Dap biosynthesis in Staphylococcus aureus, and what genetic tools validate their roles?

SbnA (a cysteine synthase homolog) and SbnB (a dehydrogenase/cyclase) are essential for Dap synthesis in S. aureus. Knockout mutants of sbnA or sbnB fail to produce staphyloferrin B, an iron-chelating siderophore. Complementation assays with plasmid-borne sbnA/B or exogenous Dap supplementation restore siderophore activity. Isotopic labeling (e.g., ¹³C-α-ketoglutarate) tracks precursor incorporation into Dap, confirming enzymatic roles .

Q. What structural advantages does Dap offer in designing peptide-based GPCR ligands or fluorogenic probes?

Dap’s β-amino group enables non-canonical peptide bond formation, altering backbone conformation and enhancing receptor binding specificity. In GPCR ligands, Dap residues improve stability against proteolysis and modulate ligand-receptor interaction kinetics. For fluorogenic probes, Dap derivatives like Boc-D-Dap-OH are conjugated with coumarin dyes (e.g., 7-hydroxycoumarin-3-carboxylic acid) to track peptidoglycan synthesis in live bacteria via click chemistry .

Q. How do fluorescence spectral profiles of Dap vary between crystalline and solution states, and what mechanisms explain these differences?

Crystalline Dap exhibits blue-shifted emission (~400–450 nm) compared to solutions (~500 nm) due to restricted molecular motion and reduced solvent quenching. Time-resolved fluorescence decay assays reveal longer lifetimes in crystals, suggesting suppressed non-radiative pathways. Contradictions in literature data may arise from variations in crystal packing or solvent polarity, necessitating controlled humidity and temperature during measurements .

Q. What safety protocols are critical when handling Dap derivatives in laboratory settings?

Dap hydrochloride (CAS 6018-56-0) requires handling under fume hoods with PPE (gloves, goggles) due to irritant properties. Storage conditions (dry, inert atmosphere) prevent decomposition. Analytical methods like HPLC (≥98.5% purity) and mass spectrometry verify compound integrity. Waste disposal follows guidelines for α,β-diamino acids to avoid environmental contamination .

Methodological Considerations Table

Research Focus Key Techniques Critical Parameters References
Fluorescence AnalysisEEMs, confocal microscopySample state (solid/solution), excitation source
Toxicity ScreeningRodent models, histopathologyDose optimization, biomarker validation
Peptide SynthesisSPPS, orthogonal protectionDeprotection efficiency, coupling yields
Microbial BiosynthesisGene knockouts, isotopic labelingComplementation controls, siderophore assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.